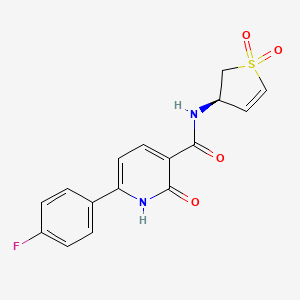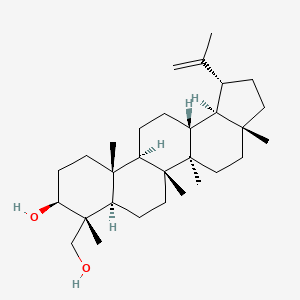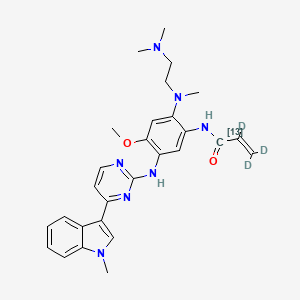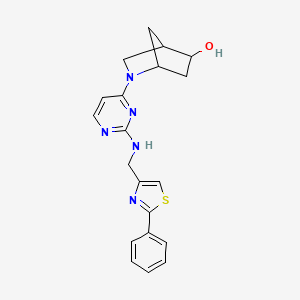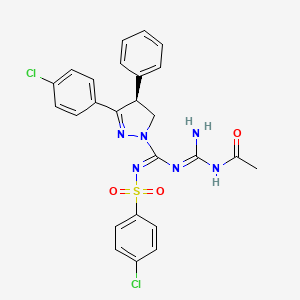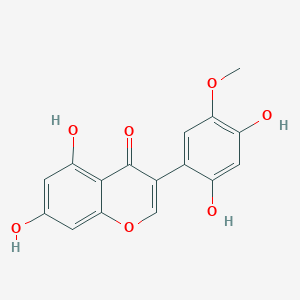
Piscerygenin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piscerygenin is an isoflavonoid compound that can be isolated from the root bark of the plant Piscidia erythrina . It is a naturally occurring product with a molecular formula of C16H12O7 and a molecular weight of 316.26 g/mol . Isoflavonoids are known for their diverse biological activities, making this compound a compound of interest in various scientific fields.
准备方法
Piscerygenin is primarily obtained through natural extraction from the root bark of Piscidia erythrina . The extraction process involves the use of organic solvents to isolate the compound from the plant material. There are no widely documented synthetic routes for this compound, as it is mainly sourced from its natural origin .
化学反应分析
Piscerygenin, like other isoflavonoids, can undergo various chemical reactions. Some of the common reactions include:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of dihydroisoflavonoids. Sodium borohydride is a typical reducing agent used in such reactions.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of ethers and esters. Reagents like alkyl halides and acyl chlorides are commonly used for these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Piscerygenin has several scientific research applications, including:
Chemistry: In chemistry, this compound is studied for its structural properties and reactivity. It serves as a model compound for understanding the behavior of isoflavonoids.
Biology: In biological research, this compound is investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: this compound is explored for its potential therapeutic effects
Industry: In the industrial sector, this compound can be used as a natural additive in cosmetics and personal care products due to its antioxidant properties.
作用机制
The mechanism of action of Piscerygenin involves its interaction with various molecular targets and pathways. Isoflavonoids like this compound can modulate the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
相似化合物的比较
Piscerygenin can be compared with other similar isoflavonoid compounds, such as genistein, daidzein, and biochanin A. These compounds share structural similarities but differ in their specific biological activities and potency. For example:
Genistein: Known for its strong estrogenic activity and potential anticancer properties.
Daidzein: Exhibits estrogenic activity and is studied for its effects on bone health.
Biochanin A: Has antioxidant and anti-inflammatory properties, similar to this compound.
This compound’s uniqueness lies in its specific source (Piscidia erythrina) and its distinct combination of biological activities.
属性
分子式 |
C16H12O7 |
|---|---|
分子量 |
316.26 g/mol |
IUPAC 名称 |
3-(2,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C16H12O7/c1-22-13-4-8(10(18)5-11(13)19)9-6-23-14-3-7(17)2-12(20)15(14)16(9)21/h2-6,17-20H,1H3 |
InChI 键 |
OEWYVOHIQUVAAO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B15140269.png)
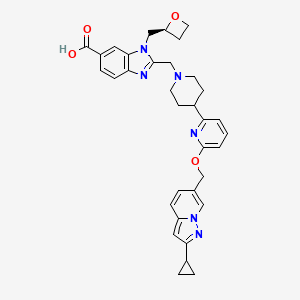
![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15140286.png)
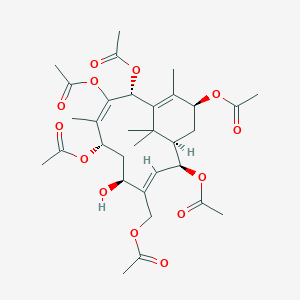

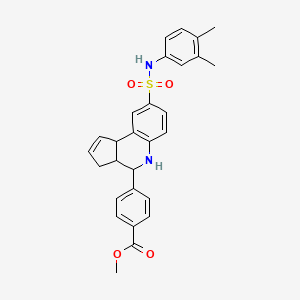
![N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B15140313.png)
